molecular formula C5H3ClN2O2 B1362072 2-Chloro-6-nitropyridine CAS No. 94166-64-0

2-Chloro-6-nitropyridine

Cat. No. B1362072
CAS RN: 94166-64-0
M. Wt: 158.54 g/mol
InChI Key: YRSNXUYQRUULNJ-UHFFFAOYSA-N
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Description

2-Chloro-6-nitropyridine is a compound with the molecular formula C5H3ClN2O2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of nitropyridine derivatives, such as 2-Chloro-6-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . A method for preparing 2-chloro-5-nitropyridine has been disclosed, which involves synthesizing 2-amino-5-nitropyridine, then synthesizing 2-hydroxy-5-nitropyridine, and finally synthesizing the 2-chloro-5-nitropyridine .


Molecular Structure Analysis

The molecular weight of 2-Chloro-6-nitropyridine is 158.54 g/mol . The InChI code is InChI=1S/C5H3ClN2O2/c6-4-2-1-3-5 (7-4)8 (9)10/h1-3H . The compound has a topological polar surface area of 58.7 Ų .


Chemical Reactions Analysis

The reaction mechanism of nitropyridine derivatives is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

2-Chloro-6-nitropyridine has a molecular weight of 158.54 g/mol . It has a computed XLogP3-AA value of 2, indicating its lipophilicity . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .

Scientific Research Applications

Vibrational and Conformational Analysis

2-Chloro-6-nitropyridine has been the subject of studies focused on its vibrational and conformational properties. Research has been conducted using experimental techniques like FTIR and FT-Raman spectroscopy, along with quantum chemical calculations. These studies aim to understand the molecular structure, conformation, and electronic properties of 2-Chloro-6-nitropyridine and related compounds, which is crucial for the development of various applications in the field of molecular electronics and materials science (Arjunan et al., 2012).

Electronic Properties and Reactivity

The electronic properties and reactivity of 2-Chloro-6-nitropyridine have been investigated through density functional theory (DFT) calculations and spectroscopic methods. This includes the study of molecular electrostatic potentials, natural bond orbital (NBO) analysis, and frontier molecular orbitals (FMOs). Such studies are important for predicting the reactive sites of molecules and understanding their behavior in various chemical reactions, which is essential for designing targeted chemical syntheses (Velraj et al., 2015).

Reaction Mechanisms and Intermediates

The reaction mechanisms involving 2-Chloro-6-nitropyridine, such as its ring-opening reactions, have been explored using techniques like NMR and X-ray crystallography. Understanding these reaction pathways and the structures of intermediates formed is fundamental in organic synthesis and the design of new compounds for various applications, such as pharmaceuticals or advanced materials (Haynes & Pett, 2007).

Safety And Hazards

According to the safety data sheet, 2-Chloro-6-nitropyridine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

Future Directions

The synthesis of 2-Chloro-6-nitropyridine and its derivatives has potential applications in the field of organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . Future research could focus on improving the synthesis process and exploring new applications of this compound .

properties

IUPAC Name

2-chloro-6-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-4-2-1-3-5(7-4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSNXUYQRUULNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50240919
Record name 2-Chloro-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50240919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-nitropyridine

CAS RN

94166-64-0
Record name 2-Chloro-6-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94166-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Chloro-6-nitropyridine
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Record name 2-Chloro-6-nitropyridine
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Record name 2-chloro-6-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
V Sathyanarayanamoorthi - Indian Journal of Pure and Applied …, 2014 - ir.psgcas.ac.in
… The conductor-like Polarizable Continuum Solvation Model (C-PCM) is applied to industrially important two halogen substituted pyridine derivatives, namely 2-chloro-6-nitropyridine …
Number of citations: 1 ir.psgcas.ac.in
AR Brown, FC Copp, AR Elphick - Journal of the Chemical Society …, 1957 - pubs.rsc.org
… They were prepared from 2-chloro-6-nitropyridine and the … hydrochloride ( 16.8 g.) ,2-chloro6-nitropyridine (19.2 g.), and … to remove unchanged 2-chloro-6-nitropyridine. The residual N- (…
Number of citations: 3 pubs.rsc.org
RR Bishop, EAS Cavell, NB Chapman - Journal of the Chemical …, 1952 - pubs.rsc.org
The Arrhenius parameters for the reactions between 2-chloro-&nitroand 2-chloro-3-nitro-pyridine and primary aromatic amines have been determined. Also the reactions of the same …
Number of citations: 51 pubs.rsc.org
H Genc, M Zengin… - Turkish Journal of …, 2017 - journals.tubitak.gov.tr
… 98% was obtained by reducing of 2-chloro-6-nitropyridine with NaBH4 (entry 17) and 4-nitrobenzonitrile and 6-chloro-3-nitropyridin-2-amine (entries 16 and 18) with N2 H4 .H2 O, while …
Number of citations: 2 journals.tubitak.gov.tr
H Genc - Catalysis Communications, 2015 - Elsevier
… The highest yields of 97% were obtained from reductions of 2-chloro-6-nitropyridine and 2-nitrofluorene (entry 17 and 20), while a relatively low yield was obtained from reduction of 1-…
Number of citations: 22 www.sciencedirect.com
ME Kuehne - Journal of the American Chemical Society, 1962 - ACS Publications
… C-Arylation of 1-pyrrolidinocyclohexene could also be achieved with the heterocyclic halides 2-chloro-6nitropyridine, 4-chloro-3-nitropyridine …
Number of citations: 101 pubs.acs.org
R Wodtke, C Hauser, G Ruiz-Gomez… - Journal of medicinal …, 2018 - ACS Publications
… with the respective bromo-substituted pyridine derivatives (69) with the exception of the 6-nitropyridin-2-yl derivative, which was synthesized by the use of 2-chloro-6-nitropyridine. The …
Number of citations: 31 pubs.acs.org
RE Baghurst - 2005 - search.proquest.com
The synthesis and characterisation of ligands which have the potential to support olefin polymerisation catalysts has been investigated. The syntheses are presented of a range of mixed …
Number of citations: 3 search.proquest.com
S Agasti, S Maiti, S Maity, M Anniyappan, MB Talawar… - Polyhedron, 2019 - Elsevier
Aromatic nitro compounds are extensively used in synthetic chemistry. We disclose a new approach to obtain nitroarenes regioselectively starting from carboxylic acids under acid-free …
Number of citations: 13 www.sciencedirect.com
N Vasdev, A Lindberg, J Tong, S Mason, D Sohn… - 2023 - researchsquare.com
Positron emission tomography (PET) imaging of tau aggregation in Alzheimer’s disease (AD) is helping to map and quantify the in vivo progression of AD pathology. To date, no high-…
Number of citations: 2 www.researchsquare.com

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